molecular formula C10H6F2O3 B13407569 2,2-Difluoro-1,2-DI-2-furanyl-ethanone CAS No. 748800-46-6

2,2-Difluoro-1,2-DI-2-furanyl-ethanone

Cat. No.: B13407569
CAS No.: 748800-46-6
M. Wt: 212.15 g/mol
InChI Key: KISRAXSSHVBSFV-UHFFFAOYSA-N
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Description

2,2-Difluoro-1,2-di(2-furyl)ethanone is an organic compound with the molecular formula C10H6F2O3 It is characterized by the presence of two furan rings and two fluorine atoms attached to a central ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1,2-di(2-furyl)ethanone typically involves the reaction of 2-furyl lithium with difluoroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of reactive intermediates. The general reaction scheme is as follows:

2C4H3OLi+ClCOCF2HC10H6F2O3+LiCl2 \text{C}_4\text{H}_3\text{O} \text{Li} + \text{ClCOCF}_2\text{H} \rightarrow \text{C}_{10}\text{H}_6\text{F}_2\text{O}_3 + \text{LiCl} 2C4​H3​OLi+ClCOCF2​H→C10​H6​F2​O3​+LiCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1,2-di(2-furyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2-difluoro-1,2-di(2-furyl)acetic acid, while reduction could produce 2,2-difluoro-1,2-di(2-furyl)ethanol.

Scientific Research Applications

2,2-Difluoro-1,2-di(2-furyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2,2-Difluoro-1,2-di(2-furyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies. The furan rings contribute to the compound’s aromaticity, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-1-(2-furyl)ethanone: Similar structure but with only one furan ring.

    1,2-Di(2-furyl)ethanone: Lacks the fluorine atoms, resulting in different chemical properties.

    2,2-Difluoro-1,2-di(2-thienyl)ethanone: Contains thiophene rings instead of furan rings.

Uniqueness

2,2-Difluoro-1,2-di(2-furyl)ethanone is unique due to the combination of fluorine atoms and furan rings, which impart distinct chemical and physical properties. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable compound for various applications in scientific research.

Properties

CAS No.

748800-46-6

Molecular Formula

C10H6F2O3

Molecular Weight

212.15 g/mol

IUPAC Name

2,2-difluoro-1,2-bis(furan-2-yl)ethanone

InChI

InChI=1S/C10H6F2O3/c11-10(12,8-4-2-6-15-8)9(13)7-3-1-5-14-7/h1-6H

InChI Key

KISRAXSSHVBSFV-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)C(C2=CC=CO2)(F)F

Origin of Product

United States

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